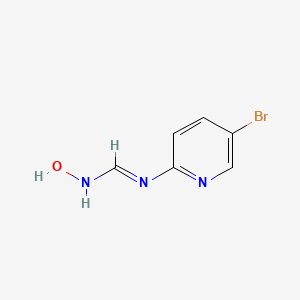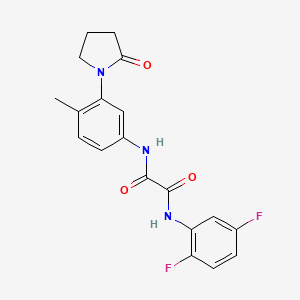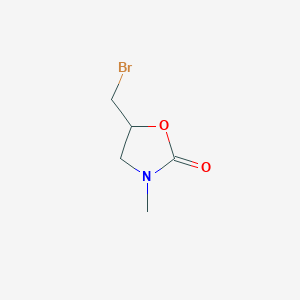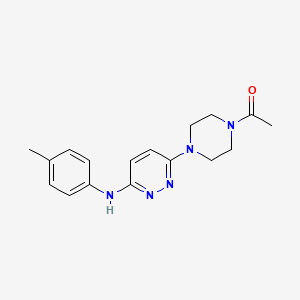
(E)-N-(5-Bromopyridin-2-YL)-N'-hydroxymethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related brominated pyridines and their derivatives often involves selective bromination or coupling reactions. For instance, a method for synthesizing 5-bromo and 5,5'-dibrominated bipyridines through direct bromination or radical decarboxylative bromination has been reported, highlighting the versatility and efficiency of such synthetic approaches (Romero & Ziessel, 1995). Similarly, efficient syntheses for 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, useful for preparing metal-complexing molecular rods, have been developed, demonstrating high yields through coupling reactions (Schwab, Fleischer, & Michl, 2002).
Molecular Structure Analysis
Structural and spectral studies of related compounds, such as N-(3-hydroxypyridine-2-yl)salicylideneimine derivatives, reveal distorted trigonal-bipyramidal geometries around metal atoms, as evidenced by X-ray diffraction. These studies also discuss the tautomeric effects of ligands and the impact of bromine substitution on molecular structure (Öztaş, Şahin, Ancın, İde, & Tüzün, 2003).
Chemical Reactions and Properties
The reactivity of brominated pyridines in palladium-catalyzed hydrolysis reactions has been explored, with studies showing good to moderate yields in product formation. Theoretical calculations support experimental findings, providing insight into the metal-catalyzed hydrolysis of imines and illustrating the role of pyridine nitrogen in these reactions (Ahmad et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
A study by Senbagam, Vanangamudi, and Thirunarayanan (2016) synthesized a series of substituted (E)-N-benzylidene-5-bromopyridin-2-amine compounds, which included derivatives similar to (E)-N-(5-Bromopyridin-2-YL)-N'-hydroxymethanimidamide. They investigated the antimicrobial activities of these compounds using the Bauer-Kirby method, demonstrating their potential in antimicrobial research (Senbagam, Vanangamudi, & Thirunarayanan, 2016).
Photodynamic Therapy for Cancer Treatment
Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds containing derivatives of this compound. These compounds exhibited high singlet oxygen quantum yield and are promising for Type II photodynamic therapy, an innovative approach in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Mechanistic Insights in Chemical Synthesis
Ahmad et al. (2019) investigated the role of pyridine nitrogen in palladium-catalyzed hydrolysis of imines, using compounds structurally related to this compound. This study offers valuable insights into the mechanisms of imine hydrolysis, which is crucial in organic synthesis and pharmaceutical chemistry (Ahmad et al., 2019).
Synthesis of Diverse Chemical Entities
Štefko et al. (2011) developed a methodology for preparing diverse 5-substituted pyridin-2-yl and 6-substituted pyridin-3-yl C-ribonucleosides, involving bromopyridyl intermediates similar to this compound. This process is significant for the synthesis of novel nucleosides, which have applications in medicinal chemistry and drug development (Štefko et al., 2011).
Electrocatalytic Carboxylation in Organic Synthesis
Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine, closely related to this compound. This study is relevant for the development of new methods in organic synthesis, particularly in the transformation of simple molecules into more complex and functionalized structures (Feng et al., 2010).
Wirkmechanismus
Mode of Action
It is known that the compound contains a pyridyl ring, which is a six-membered aromatic ring with nitrogen, substituted with a bromine atom at position 2. Attached to the pyridyl ring is an amidine group, which consists of a central carbon atom connected to two nitrogens, one with a hydroxyl group (OH) and the other bonded to the pyridyl ring through a double bond (E configuration). These structural features might influence the compound’s interactions with its targets.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(5-bromopyridin-2-yl)-N-hydroxymethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-5-1-2-6(8-3-5)9-4-10-11/h1-4,11H,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIRVDIKMORUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N=CNO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(4-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490932.png)
![2-[(5-Chloropyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2490934.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2490935.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2490937.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methoxybenzamide](/img/structure/B2490938.png)


![ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2490942.png)




![N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2490953.png)
